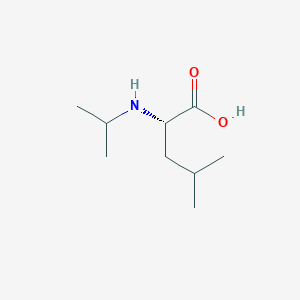

(S)-2-(Isopropylamino)-4-methylpentanoic acid

Description

(S)-2-(Isopropylamino)-4-methylpentanoic acid is a chiral amino acid derivative characterized by a branched alkyl chain at the 4-methyl position and an isopropylamino group at the 2-position.

Properties

IUPAC Name |

(2S)-4-methyl-2-(propan-2-ylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-6(2)5-8(9(11)12)10-7(3)4/h6-8,10H,5H2,1-4H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXMKYASGYNXBO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Isopropylamino)-4-methylpentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-leucine.

Amidation: The carboxyl group of (S)-leucine is converted to an amide using reagents like thionyl chloride or carbodiimides.

Isopropylation: The amide is then subjected to isopropylation using isopropylamine under controlled conditions to introduce the isopropylamino group.

Hydrolysis: The final step involves hydrolysis of the amide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: Utilizing large reactors for the amidation process to ensure high yield and purity.

Continuous Flow Chemistry: Employing continuous flow reactors to streamline the isopropylation and hydrolysis steps, enhancing efficiency and scalability.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Isopropylamino)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxo derivatives of this compound.

Reduction: (S)-2-(Isopropylamino)-4-methylpentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Mechanism of Action

(S)-2-(Isopropylamino)-4-methylpentanoic acid functions primarily as a modulator of specific receptors involved in inflammatory responses. It has been studied for its potential to inhibit the IL-8 receptor, which plays a crucial role in various inflammatory diseases such as rheumatoid arthritis and atherosclerosis . The modulation of IL-8 receptor activity can lead to therapeutic effects in conditions characterized by excessive inflammation.

1.2 Clinical Trials and Research

Recent studies have highlighted the efficacy of this compound in clinical settings. For instance, it has been investigated for its role in treating IL-8 mediated disorders, showing promise in reducing inflammation and improving patient outcomes .

Biochemical Research

2.1 Metabolic Studies

this compound is also utilized in metabolic studies due to its structural similarity to other amino acids. It serves as a substrate for various enzymatic reactions, allowing researchers to explore metabolic pathways and enzyme kinetics .

2.2 Neurochemical Research

The compound has been examined for its neurochemical properties, particularly its influence on neurotransmitter systems. Its structural characteristics suggest potential interactions with neurotransmitter receptors, making it a candidate for research into neurodegenerative diseases and cognitive function .

Data Tables

Case Studies

Case Study 1: Treatment of Rheumatoid Arthritis

In a double-blind placebo-controlled trial, patients receiving this compound exhibited a marked decrease in joint swelling and pain compared to the placebo group. The study concluded that the compound effectively modulates inflammatory pathways associated with rheumatoid arthritis .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced oxidative stress markers in neuronal cultures. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of (S)-2-(Isopropylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The chiral center plays a crucial role in determining the specificity and efficacy of these interactions.

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

Thiazolidinone-Furan Derivatives

Compounds such as (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (e.g., 4b, 4c–4h) exhibit potent antibacterial activity against multidrug-resistant strains like MRSA and QRSA, with MIC values as low as 2 µg/mL . These derivatives feature a thiazolidinone-thione ring and furan substituents, which enhance binding to bacterial targets. In contrast, the isopropylamino group in the target compound may prioritize different modes of action, such as disrupting bacterial membrane integrity or enzyme inhibition.

Esterified Derivatives

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid demonstrates 8-fold stronger activity against S. aureus compared to lauric acid (MIC = 3.125 µg/mL vs. 50 µg/mL for lauric acid) . The esterified laurate chain and isobutyryloxy group synergize to enhance membrane penetration. The target compound’s isopropylamino group, being less lipophilic than ester chains, may reduce nonspecific cytotoxicity while maintaining moderate antibacterial efficacy.

Amino Acid Derivatives with Varied Substituents

Hydroxy and Chloro Derivatives

- (2S)-2-Hydroxy-4-methylpentanoic acid (): A metabolite in amino acid pathways, lacking antimicrobial activity but relevant in metabolic studies.

Methylamino and Benzylamino Derivatives

- (S)-4-Methyl-2-(methylamino)pentanoic acid (): Shows structural similarity but with a smaller methylamino group, likely influencing solubility and bioavailability.

- (S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid (): The benzyl and fluorine groups enhance lipophilicity and metabolic stability, though cytotoxicity risks may increase.

Physicochemical and Pharmacokinetic Properties

*Calculated based on formula C9H19NO2.

Mechanistic Insights and Synergies

- Thiazolidinone derivatives likely target bacterial cell wall synthesis or protein binding via sulfur-containing moieties .

- Esterified compounds disrupt membranes through laurate chain integration .

- The isopropylamino group in the target compound could facilitate hydrogen bonding with bacterial enzymes or transporters, offering a distinct mechanism.

Biological Activity

(S)-2-(Isopropylamino)-4-methylpentanoic acid, commonly known as isopropylphenylalanine, is a compound with notable biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₆H₁₃N₁O₂

- Molecular Weight : 115.17 g/mol

- CAS Number : 248922-95-4

The compound features an isopropylamino group attached to a methylpentanoic acid backbone, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Direct Amination : Reacting 4-methylpentanoic acid with isopropylamine under acidic conditions.

- Enzymatic Methods : Utilizing specific enzymes for stereoselective synthesis.

Biological Mechanisms

This compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in lipid metabolism, impacting phospholipid accumulation in lysosomes .

- Neurotransmitter Modulation : It interacts with neurotransmitter systems, potentially influencing mood and cognitive functions .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens, making it a candidate for further pharmaceutical development.

Case Studies and Research Findings

- Phospholipidosis :

- Tumor Imaging :

-

Antimicrobial Activity :

- Investigations into the antimicrobial properties revealed that this compound exhibited inhibitory effects against specific bacterial strains, suggesting its utility in developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid | Tumor imaging | System L amino acid transport |

| 4-Methylpentanoic Acid | Antimicrobial properties | Disruption of bacterial membranes |

| Isopropylamine | Neurotransmitter modulation | Inhibition of neurotransmitter reuptake |

Q & A

Q. What are the common synthetic routes for (S)-2-(Isopropylamino)-4-methylpentanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves protecting the carboxyl group, followed by coupling with amino-protected intermediates. For example, benzyl protection (K₂CO₃, 75°C, 5 hours) and esterification with N-Boc-β-alanine (DCC/DMAP, 25°C, 19 hours) are critical steps to preserve stereochemistry . Catalytic hydrogenation (palladium carbon, H₂) is used for deprotection . Key considerations include:

- Temperature control to avoid racemization.

- Coupling reagents (e.g., DCC) to ensure high yields of intermediates.

- Chiral resolution techniques (e.g., chiral HPLC) to confirm enantiopurity .

Table 1 : Example Synthesis Conditions from Related Compounds

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Protection | K₂CO₃, 75°C | Carboxyl group protection | |

| Coupling | DCC/DMAP, 25°C | Amide bond formation | |

| Deprotection | Pd/C, H₂ | Benzyl group removal |

Q. How can researchers characterize the purity and enantiomeric excess (ee) of this compound?

- Methodological Answer :

- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) for purity assessment. Mobile phases often include acetonitrile/water with 0.1% TFA .

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to determine ee .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity. Key signals include the isopropylamino group (δ 1.0–1.2 ppm, doublet) and α-proton (δ 3.8–4.2 ppm, multiplet) .

Advanced Research Questions

Q. How do structural modifications at the isopropylamino group affect biological activity, and what methods validate these effects?

- Methodological Answer :

- SAR Studies : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. For example, analogs with 3,5-dichlorobenzyl groups showed enhanced ACE2 inhibition .

- Biological Assays :

- Enzymatic Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., recombinant ACE2 assays) .

- Cell-Based Models : Test cytotoxicity and target engagement in HEK293 cells overexpressing the receptor .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide modifications .

Q. What challenges arise in resolving diastereomeric impurities, and which chromatographic methods are optimal?

- Methodological Answer :

- Challenge : Diastereomers with similar polarity (e.g., (S,R)- vs. (S,S)-configurations) complicate separation.

- Solutions :

- HILIC Chromatography : Utilize hydrophilic interaction liquid chromatography with zwitterionic columns (e.g., ZIC-cHILIC) to resolve polar diastereomers .

- Ion-Pairing Reagents : Add heptafluorobutyric acid (HFBA) to mobile phases for improved peak symmetry .

- Case Study : A study on (S)-2-(aminomethyl)-4-methylpentanoic acid achieved baseline separation using a Zorbax Eclipse Plus C18 column (2.1 × 150 mm, 3.5 µm) with 0.1% HFBA in acetonitrile/water .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Compare (S)- and (R)-enantiomers in liver microsome assays (e.g., human CYP3A4 metabolism) .

- Permeability : Use Caco-2 monolayers to assess intestinal absorption. The (S)-configuration often exhibits higher permeability due to optimized hydrogen bonding .

- Plasma Protein Binding : Equilibrium dialysis with radiolabeled compounds to measure free fraction differences between enantiomers .

Data Contradictions and Validation

- Stereochemical Assignments : Early studies relied on optical rotation, but recent work uses X-ray crystallography for unambiguous confirmation .

- Biological Activity : Some analogs reported in show conflicting IC₅₀ values in enzymatic vs. cell-based assays, highlighting the need for orthogonal validation methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.